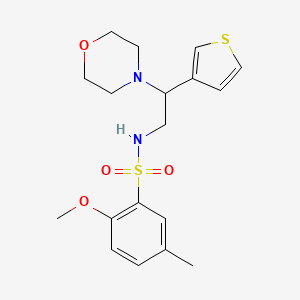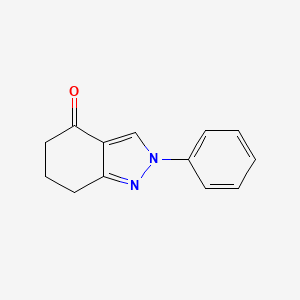
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is a complex organic compound characterized by a triazine ring linked to an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazine derivative, followed by its reaction with isoxazole-5-carboxamide under controlled conditions. Specific reagents and catalysts are used to ensure the proper functional group transformations and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound might be scaled up using flow chemistry techniques, where reagents are continuously flowed through reactors. This method enhances reaction efficiency, reduces production time, and ensures consistent product quality. The reaction parameters such as temperature, pressure, and reaction time are meticulously optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might involve hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved and the reagents used.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: : Hydrogenation with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution: : Various nucleophiles/electrophiles like alkyl halides, acyl chlorides under controlled temperatures and solvent conditions.
Major Products Formed
The oxidation and reduction of this compound can lead to a variety of products, including corresponding alcohols, ketones, or amines, depending on the reaction specifics.
Scientific Research Applications
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide has been investigated for its role in:
Medicinal Chemistry:
Biological Studies: : Used in studying cell signaling pathways, investigating its impact on specific biochemical targets.
Industrial Chemistry: : Functions as an intermediate in the synthesis of more complex molecules, utilized in agrochemicals and pharmaceuticals.
Mechanism of Action
The compound is known to interact with various molecular targets, possibly inhibiting specific enzymes or modulating receptor activities. The exact mechanism involves the binding to active sites or altering the conformation of target proteins, thus impacting their biological functions.
Comparison with Similar Compounds
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide stands out for its unique triazine-isoxazole structure, which differentiates it from similar compounds like:
N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzamide
N-((4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl)methyl)isoxazole-3-carboxamide
Each of these compounds shares structural similarities but differs in functional groups, leading to distinct chemical properties and applications
So, there you have it. An intricate world contained within one molecule. Any next steps?
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3/c1-17(2)10-14-8(15-11(16-10)19-3)6-12-9(18)7-4-5-13-20-7/h4-5H,6H2,1-3H3,(H,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWXVWDTSJCJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=NO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride](/img/structure/B2721748.png)
![4-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide](/img/structure/B2721749.png)
![2-[(2E)-1-(dimethylamino)-3-[(4-phenoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2721750.png)

![[2-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2721752.png)

![7-[(2-chlorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2721755.png)



![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2721760.png)

![N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2721763.png)
